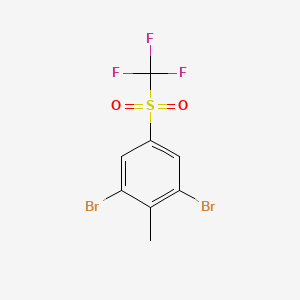

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O2S/c1-4-6(9)2-5(3-7(4)10)16(14,15)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGQQIQWVGDVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675065 | |

| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-31-0 | |

| Record name | Benzene, 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene CAS number

An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: A Core Building Block for Targeted Protein Degradation

For inquiries and sample requests, please refer to CAS Number: 1150271-31-0.

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug development, the pursuit of novel modalities to address intractable disease targets is paramount. Targeted Protein Degradation (TPD), particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a revolutionary strategy. PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. The design and synthesis of effective PROTACs depend on a modular toolkit of chemical building blocks. This compound is a key exemplar of such a building block, engineered for versatility and efficacy in the construction of potent protein degraders.[1]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical properties, provide a logical framework for its synthesis, explore its critical application in PROTAC development, detail robust analytical characterization methods, and outline essential safety and handling protocols.

Physicochemical Properties and Structural Attributes

The efficacy of a chemical building block is fundamentally tied to its structural and electronic properties. This compound possesses a unique combination of features that make it highly valuable for medicinal chemistry applications.

| Property | Value | Source |

| CAS Number | 1150271-31-0 | [2][3][4][5] |

| Molecular Formula | C₈H₅Br₂F₃O₂S | [1][2][4][5] |

| Molecular Weight | 381.99 g/mol | [2][5] |

| Synonyms | 1,3-Dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | [4] |

| Purity | Typically ≥97% | |

| Appearance | (Not specified, likely off-white to pale yellow solid) | |

| Storage | Room temperature, in a dry, well-ventilated place | [2][6] |

The core structure features a toluene ring substituted with two bromine atoms ortho to the methyl group and a powerful electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group para to the methyl group.

-

Dibromo Functionality : The two bromine atoms at the 2- and 6-positions serve as versatile synthetic handles. They are strategically positioned for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach linkers, a core component of the PROTAC architecture. Their presence also imparts significant steric bulk, which can influence the conformation of the final molecule.

-

Trifluoromethylsulfonyl Group : The -SO₂CF₃ group is a bioisostere of other functionalities and profoundly influences the molecule's properties. Its strong electron-withdrawing nature can enhance binding interactions with target proteins through non-covalent interactions like dipole-dipole or halogen bonding.[3] Incorporating trifluoromethyl groups is a well-established strategy in drug design to increase metabolic stability, enhance lipophilicity, and improve membrane permeability, all of which are critical for bioavailability and cellular efficacy.[2][7][8]

Synthesis and Mechanistic Rationale

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Bromination of 4-Aminotoluene (A → B):

-

Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked, bromination occurs at the two ortho positions.

-

Procedure: Dissolve 4-aminotoluene in glacial acetic acid. Slowly add a solution of bromine (2.2 equivalents) in acetic acid at room temperature. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with sodium bisulfite solution, neutralize with sodium bicarbonate, and extract the product with ethyl acetate. The crude product is purified by column chromatography.[9]

-

-

Sandmeyer Reaction (B → C):

-

Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine into a halide. This step replaces the directing amino group with a bromine atom, setting the stage for subsequent functionalization.

-

Procedure: Suspend 4-Amino-2,6-dibromotoluene in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product, 2,6-Dibromo-4-bromotoluene, and purify.

-

-

Thiolation (C → D):

-

Rationale: Introduction of a sulfur moiety is the precursor to the sulfonyl group. This can be achieved via nucleophilic aromatic substitution with a thiolating agent like sodium thiomethoxide, or more controllably via a palladium-catalyzed cross-coupling reaction.

-

Procedure: To a solution of 4-Bromo-2,6-dibromotoluene in a suitable solvent like DMF or dioxane, add sodium thiomethoxide (NaSMe). Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC. Alternatively, use a palladium catalyst (e.g., Pd(PPh₃)₄) with a thiolate source for a more controlled reaction. After completion, perform an aqueous workup and purify the resulting 2,6-Dibromo-4-thiomethyltoluene.

-

-

Electrophilic Trifluoromethylation (D → E):

-

Rationale: Modern electrophilic trifluoromethylating reagents (e.g., Umemoto's or Togni's reagents) are effective for converting sulfides to trifluoromethyl sulfides.

-

Procedure: Dissolve the sulfide from the previous step in a solvent such as acetonitrile or DCM. Add an electrophilic trifluoromethylating agent (e.g., Togni's reagent II) and a suitable catalyst if required. Stir at room temperature until the reaction is complete. Purify the resulting 2,6-Dibromo-4-(trifluoromethyl)thiotoluene.

-

-

Oxidation (E → F):

-

Rationale: The final step involves the oxidation of the trifluoromethyl sulfide to the corresponding sulfone. This is a robust and high-yielding transformation.

-

Procedure: Dissolve the trifluoromethyl sulfide in a solvent like dichloromethane (DCM). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, >2 equivalents) or Oxone® in a biphasic system. Stir vigorously until the oxidation is complete. Wash the reaction mixture with sodium bicarbonate solution to remove acidic byproducts, dry the organic layer, and concentrate to yield the final product, this compound. Purify by recrystallization or column chromatography.

-

Application in Drug Development: A PROTAC Building Block

The primary application of this compound is as a versatile intermediate in the synthesis of PROTACs.[1] A PROTAC molecule consists of three main components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

Caption: General modular structure of a Proteolysis Targeting Chimera (PROTAC).

This compound is typically incorporated into the POI ligand or used as a scaffold from which to build the ligand. The two bromine atoms provide orthogonal handles for synthetic elaboration. For instance, one bromine can be used to attach the linker via a cross-coupling reaction, while the other can be functionalized to enhance binding affinity or modulate physicochemical properties.

Workflow: PROTAC Synthesis Using the Building Block

-

Ligand Scaffolding: The toluene core of the building block serves as a rigid scaffold. The trifluoromethylsulfonyl group is oriented to interact with a specific pocket of the target protein, while the methyl group can provide additional van der Waals interactions or be a point for further modification.

-

Linker Attachment: A cross-coupling reaction (e.g., Suzuki coupling with a boronic ester-functionalized linker) is performed at one of the bromine positions. This is a highly reliable and modular approach, allowing for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions.[10]

-

Final Assembly: The resulting intermediate (POI ligand + linker) is then coupled to the E3 ligase ligand to complete the PROTAC synthesis.[11][12][13]

The causality behind using this specific building block lies in its pre-engineered features that address key challenges in drug design:

-

Potency: The -SO₂CF₃ group can significantly contribute to binding affinity.[3]

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of the final PROTAC.[2]

-

Synthetic Tractability: The dibromo functionality provides reliable and predictable sites for chemical modification, streamlining the synthesis of complex molecules.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed. The methods described are based on standard practices for similar halogenated aromatic compounds.[14]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Aromatic protons will appear as singlets or doublets in the aromatic region (~7.5-8.5 ppm). The methyl group will be a singlet around 2.5 ppm. Integration should match the 2:3 ratio of aromatic to methyl protons. |

| ¹⁹F NMR | Confirmation of the -CF₃ group | A sharp singlet in the typical range for a -CF₃ group attached to a sulfone. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the aromatic carbons (some showing C-F coupling), the methyl carbon, and the trifluoromethyl carbon (a quartet due to C-F coupling). |

| GC-MS | Purity assessment and molecular weight confirmation | A sharp peak in the gas chromatogram. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the two bromine atoms (M, M+2, M+4 peaks). |

| HPLC | Quantitative purity analysis | A single major peak with purity typically >97% by area under the curve. |

| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, Br, F, O, and S should be within ±0.4% of the theoretical values. |

Example GC-MS Protocol Workflow

Caption: A typical workflow for GC-MS analysis of the title compound.[14]

Safety, Handling, and Storage

As a halogenated, sulfonyl-containing aromatic compound, this compound requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally related chemicals.[6][15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][17]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[17] Keep away from heat, sparks, and open flames.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][16][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

This compound stands as a testament to the power of rational design in chemical biology and drug discovery. Its carefully orchestrated arrangement of synthetic handles and potent functional groups makes it an invaluable asset for the construction of sophisticated molecules like PROTACs. By providing a stable scaffold, versatile points for modification, and beneficial physicochemical properties, it empowers researchers to more efficiently explore the vast chemical space of targeted protein degraders. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application, supporting the ongoing efforts to develop next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1150271-31-0 [amp.chemicalbook.com]

- 5. 2,6-Dibromo-4-(trifluorometilsulfonil)toluena CAS#: 1150271-31-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 6. nj.gov [nj.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 9. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aglayne.com [aglayne.com]

- 16. seahawkpaints.com [seahawkpaints.com]

- 17. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene (CAS No. 1150271-31-0), a key building block in modern medicinal chemistry. With the growing interest in targeted protein degradation, halogenated aromatic compounds equipped with potent electron-withdrawing groups have become invaluable synthons. This document details the known physical and chemical properties of the title compound, outlines a plausible synthetic pathway based on established chemical transformations, discusses critical safety and handling protocols, and explores its primary application as a structural component in the design of Proteolysis Targeting Chimeras (PROTACs). The information herein is intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: A Building Block for Targeted Protein Degradation

The field of drug discovery is continually evolving, with a significant shift towards modalities that can address protein targets previously considered "undruggable." One of the most promising strategies to emerge is targeted protein degradation, primarily through the use of PROTACs. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.

The efficacy of a PROTAC is intrinsically linked to the chemical nature of its constituent parts: the target-binding ligand, the E3 ligase ligand, and the linker connecting them. This compound has emerged as a valuable building block for the synthesis of these complex molecules.[1] Its structure offers several strategic advantages:

-

Two Orthogonal Bromine Handles: The bromine atoms at the 2 and 6 positions serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the controlled, stepwise introduction of different molecular fragments. This is crucial for building the intricate architectures of PROTACs.

-

Strongly Electron-Withdrawing Sulfonyl Group: The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly influences the electronic properties of the aromatic ring, which can be leveraged to modulate binding affinities and pharmacokinetic properties of the final drug candidate.

-

Steric Influence: The methyl group and ortho-bromine atoms provide steric bulk that can be used to control the conformation of linked moieties, a key factor in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This guide will now delve into the specific technical details of this important chemical entity.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core properties have been established through supplier specifications and computational predictions. These properties are essential for planning reactions, purification, and storage.

Identification and Core Structure

| Identifier | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 1,3-Dibromo-2-methyl-5-((trifluoromethyl)sulfonyl)benzene | [3][4] |

| CAS Number | 1150271-31-0 | [1][3] |

| Molecular Formula | C₈H₅Br₂F₃O₂S | [1] |

| Molecular Weight | 382.00 g/mol | [1] |

Predicted Physical Properties

The following physical properties are based on computational predictions and should be considered as estimates. Experimental verification is recommended for precise applications.

| Property | Predicted Value |

| Boiling Point | 364.4 ± 42.0 °C (at 760 mmHg) |

| Density | 1.946 ± 0.06 g/cm³ |

Commercial Availability and Purity

This compound is commercially available from various chemical suppliers, typically with a purity of 98% or greater.[1] It is generally supplied as a solid.

Storage and Stability

The compound is generally stable under standard laboratory conditions. Recommended storage is at room temperature in a well-sealed container, protected from moisture and light.[1]

Proposed Synthesis Pathway

The proposed synthesis is a multi-step process beginning with commercially available 4-methylaniline (p-toluidine).

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Electrophilic Bromination of 4-Methylaniline

Principle: The amine group of 4-methylaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked by the methyl group, bromination occurs at the two ortho positions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.

Protocol:

-

Dissolve 4-methylaniline (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Add N-Bromosuccinimide (2.0-2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-Dibromo-4-methylaniline.

Step 2 & 3: Diazotization and Sandmeyer Sulfonyl-chlorination

Principle: The Sandmeyer reaction is a classic transformation for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[5][6] Modern protocols allow for the efficient conversion of anilines to sulfonyl chlorides.[3] This involves diazotization of the amine with a nitrite source under acidic conditions, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.

Protocol:

-

Prepare a solution of 2,6-Dibromo-4-methylaniline (1.0 equivalent) in a suitable solvent like acetonitrile.

-

Add aqueous hydrochloric acid (2.0 equivalents) and a catalytic amount of copper(II) chloride (e.g., 5 mol%).

-

Add a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 equivalents).

-

Cool the mixture to 0 °C and add tert-butyl nitrite (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and concentrated to yield the crude 2,6-Dibromo-4-methylbenzenesulfonyl chloride, which can be purified by chromatography.

Step 4: Nucleophilic Trifluoromethylation

Principle: The final step involves the conversion of the sulfonyl chloride to the trifluoromethyl sulfone. This can be achieved by reacting the sulfonyl chloride with a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often activated by a fluoride source like tetrabutylammonium fluoride (TBAF).

Protocol:

-

Dissolve 2,6-Dibromo-4-methylbenzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5-2.0 equivalents).

-

Cool the reaction to 0 °C and add a catalytic amount of a fluoride initiator, such as TBAF (0.1 equivalents).

-

Allow the reaction to stir at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction carefully with aqueous acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Application in the Synthesis of PROTACs

The primary utility of this compound lies in its role as a scaffold for building PROTACs. The two bromine atoms allow for sequential, directed functionalization, enabling the attachment of a linker and, subsequently, a ligand for either the target protein or the E3 ligase.

Caption: General workflow for using the title compound in PROTAC synthesis.

Expert Insight: The choice of which bromine to react first can often be controlled by the steric and electronic nature of the coupling partners and the specific palladium catalyst and ligand system employed. This differential reactivity is a key advantage for synthetic chemists, allowing for a convergent and modular approach to building a library of PROTACs for structure-activity relationship (SAR) studies. The inert and powerful -SO₂CF₃ group remains intact throughout these transformations, imparting its desirable electronic properties to the final molecule.

Safety and Handling

As with any halogenated and sulfonated aromatic compound, appropriate safety precautions must be taken. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds suggest the following:

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If fine powders are generated, a respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a highly functionalized and synthetically versatile building block tailored for the demands of modern drug discovery. Its unique combination of two addressable bromine atoms and a potent electron-withdrawing group makes it an ideal scaffold for constructing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. While detailed experimental data on its physical properties and synthesis remain to be broadly published, its logical preparation from common starting materials and its clear utility in PROTAC design ensure its continued importance for medicinal chemists and researchers developing next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1150271-31-0 [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. PROCESS FOR ALKYL ARYL SULFIDE DERIVATIVES AND NEW SULFIDE COMPOUNDS | Patent Publication Number 20090264660 | Patexia [patexia.com]

- 5. This compound | 1150271-31-0 [amp.chemicalbook.com]

- 6. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: A Key Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,6-dibromo-4-(trifluoromethylsulfonyl)toluene, a key chemical intermediate with significant applications in modern medicinal chemistry and drug discovery. The document delves into the molecule's chemical structure, physicochemical properties, and a proposed synthetic pathway. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided to illustrate its utility as a versatile building block. Furthermore, this guide explores the emerging role of this compound in the development of novel therapeutic modalities, particularly in the field of targeted protein degradation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their synthetic strategies.

Introduction: The Strategic Importance of Trifluoromethylsulfonyl and Dibromo Functional Groups in Medicinal Chemistry

The molecular architecture of this compound is strategically designed for utility in complex organic synthesis, particularly in the construction of pharmacologically active molecules. The trifluoromethylsulfonyl group (SO₂CF₃), also known as a triflyl group, is a powerful electron-withdrawing moiety. This property significantly influences the electronic nature of the aromatic ring, impacting its reactivity and the physicochemical properties of the final compound. In drug design, the incorporation of a triflyl group can enhance metabolic stability, improve cell permeability, and increase binding affinity to biological targets.

The presence of two bromine atoms at the ortho-positions to the methyl group offers two reactive handles for sequential and selective functionalization. These bromine atoms are ideal leaving groups for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical development[1]. The steric hindrance provided by the ortho-methyl group can also influence the regioselectivity of these coupling reactions. The combination of these structural features makes this compound a valuable building block for creating diverse molecular scaffolds. This compound is increasingly recognized for its role in the synthesis of innovative therapeutics, including proteolysis-targeting chimeras (PROTACs), which represent a paradigm shift in targeted drug therapy.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Chemical Formula | C₈H₅Br₂F₃O₂S | [2][3] |

| Molecular Weight | 381.99 g/mol | [2][3][4] |

| CAS Number | 1150271-31-0 | [2][3][4] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 364.4 ± 42.0 °C (Predicted) | [3] |

| Density | 1.946 ± 0.06 g/cm³ (Predicted) | [3] |

| Synonyms | 1,3-Dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | [2][3] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.5-2.8 ppm. The two aromatic protons would appear as a singlet in the downfield region, typically between 8.0 and 8.5 ppm, due to the strong deshielding effect of the two bromine atoms and the trifluoromethylsulfonyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the methyl carbon, the aromatic carbons, and the trifluoromethyl carbon. The carbon atom attached to the trifluoromethylsulfonyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 380, 382, and 384 with a relative intensity ratio of approximately 1:2:1.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as strong absorptions corresponding to the S=O stretching of the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the C-F stretching of the trifluoromethyl group.

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 4-methylbenzenesulfonyl chloride.

Proposed Synthesis Pathway

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(Trifluoromethylsulfonyl)toluene

The initial step involves the conversion of 4-methylbenzenesulfonyl chloride to 4-(trifluoromethylsulfonyl)toluene. This can be achieved by reaction with a trifluoromethylating agent such as sodium trifluoromethanesulfinate (NaSO₂CF₃), followed by an oxidation step.

Step 2: Directed Ortho-Bromination

The second step is the selective bromination of the aromatic ring at the two positions ortho to the methyl group. The trifluoromethylsulfonyl group is a meta-director, while the methyl group is an ortho-, para-director. Due to the strong activating and directing effect of the methyl group, coupled with the deactivating nature of the triflyl group, bromination is expected to occur at the positions ortho to the methyl group. The use of N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid is a common method for the bromination of activated aromatic rings.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The two bromine atoms in this compound serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool in this context[1].

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the mono-arylation of this compound with a generic arylboronic acid.

Figure 2: General workflow for the Suzuki-Miyaura mono-arylation of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting dibromo compound.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

By carefully controlling the stoichiometry of the arylboronic acid and the reaction conditions, selective mono- or di-arylation can be achieved, providing access to a wide range of functionalized molecules.

Emerging Applications in Targeted Protein Degradation (PROTACs)

One of the most exciting applications of this compound is in the field of targeted protein degradation (TPD). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful new approach to drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable."

The di-bromo functionality of this compound makes it an ideal scaffold for the synthesis of PROTACs. One bromine atom can be used to attach a ligand that binds to the protein of interest (POI), while the other bromine atom can be functionalized with a linker connected to an E3 ligase-binding moiety.

Figure 3: Logical relationship of this compound as a scaffold in PROTAC synthesis.

The ability to sequentially and selectively functionalize the two bromine atoms allows for the modular and efficient synthesis of PROTAC libraries for screening and optimization. The trifluoromethylsulfonyl group can also contribute favorably to the overall properties of the final PROTAC molecule, such as its cell permeability and metabolic stability.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis and drug discovery. Its unique combination of a strong electron-withdrawing trifluoromethylsulfonyl group and two strategically positioned bromine atoms makes it an ideal starting material for the construction of complex molecular architectures through cross-coupling reactions. The growing importance of this compound in the synthesis of targeted protein degraders underscores its value to the scientific community. This technical guide provides a foundation for researchers to understand and effectively utilize this powerful chemical tool in their pursuit of novel therapeutics.

References

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene molecular weight

An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role as a versatile building block in modern therapeutic design.

Introduction: A Strategic Building Block in Medicinal Chemistry

This compound (CAS No. 1150271-31-0) is an aromatic organic compound distinguished by a unique arrangement of functional groups: two bromine atoms, a trifluoromethylsulfonyl group, and a methyl group on a benzene ring. This specific substitution pattern makes it a highly valuable, albeit niche, reagent in the synthesis of complex molecular architectures for pharmaceutical research.

The strategic importance of this molecule lies in the synergistic properties of its functional groups:

-

Dibromo Substitution : The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled, stepwise construction of larger, more complex molecules. Their ortho-positioning relative to the methyl group introduces specific steric and electronic influences.

-

Trifluoromethylsulfonyl Group (-SO₂CF₃) : This group is a powerful electron-withdrawing moiety. The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The sulfonyl linkage further modulates these properties.

-

Classification as a Protein Degrader Building Block : Several chemical suppliers categorize this compound as a building block for protein degraders.[3] This suggests its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

This guide will delve into the essential technical data, synthetic considerations, and practical applications that underscore the value of this compound in the drug discovery pipeline.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1150271-31-0 | [3][4] |

| Molecular Formula | C₈H₅Br₂F₃O₂S | [3][4][5] |

| Molecular Weight | 381.99 g/mol | [4][5][6] |

| Synonyms | 1,3-Dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzene | [5][6] |

| Predicted Boiling Point | 364.4 ± 42.0 °C | [4][5] |

| Predicted Density | 1.946 ± 0.06 g/cm³ | [4][5] |

| Purity (Typical) | ≥97-98% | [3][7] |

| Storage Conditions | Room temperature or 2-8°C | [3][4][5] |

These data provide the foundational knowledge for designing reactions, calculating stoichiometry, and ensuring the long-term stability of the material.

Synthesis and Characterization: A Representative Protocol

While proprietary synthesis methods may vary, a plausible route can be conceptualized based on established organic chemistry principles, such as those found in patents for structurally related molecules.[8][9] The following represents a logical, multi-step workflow for producing and verifying this compound.

Conceptual Synthetic Workflow

The synthesis likely begins with a commercially available toluene derivative, followed by sequential functional group installations.

References

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1150271-31-0 [amp.chemicalbook.com]

- 5. This compound | 1150271-31-0 [amp.chemicalbook.com]

- 6. 2,6-Dibromo-4-(trifluorometilsulfonil)toluena CAS#: 1150271-31-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 7. This compound | 1150271-31-0 [sigmaaldrich.com]

- 8. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 9. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted spectrum, a robust experimental protocol for data acquisition, and a foundational understanding of the structural and electronic factors influencing the chemical shifts in this complex molecule.

Introduction: The Significance of Spectroscopic Characterization

This compound is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules. By providing detailed information about the chemical environment of each carbon atom, ¹³C NMR allows for the verification of the compound's identity, purity, and substitution pattern. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this specific molecule.

Predicted ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum for this compound has been generated based on established substituent chemical shift (SCS) effects. The chemical shifts of toluene are used as a foundational reference, with adjustments made for the electronic and steric influences of the two bromine atoms and the strongly electron-withdrawing trifluoromethylsulfonyl group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| C1 | ~141 | Singlet | Quaternary carbon attached to the methyl group. Deshielded due to the cumulative electron-withdrawing effects of the ortho-bromine and para-sulfonyl substituents. |

| C2, C6 | ~125 | Singlet | Quaternary carbons directly bonded to bromine. The "heavy atom effect" of bromine results in significant shielding, causing an upfield shift compared to what would be expected based on electronegativity alone[1][2]. |

| C3, C5 | ~135 | Singlet | CH carbons ortho to the sulfonyl group and meta to the methyl group. Strongly deshielded by the potent electron-withdrawing trifluoromethylsulfonyl group. |

| C4 | ~145 | Singlet (possible weak quartet) | Quaternary carbon attached to the trifluoromethylsulfonyl group. Expected to be the most deshielded aromatic carbon due to the powerful inductive and resonance electron withdrawal of the SO₂CF₃ group. May exhibit weak long-range coupling to the fluorine atoms. |

| -CH₃ | ~20 | Quartet | Methyl group carbon. Its chemical shift is relatively standard for a methyl group on a substituted benzene ring. |

| -CF₃ | ~120 | Quartet (¹JCF ≈ 270-280 Hz) | Trifluoromethyl carbon. Exhibits a characteristic quartet multiplicity due to strong one-bond coupling with the three fluorine atoms[3][4]. Its chemical shift is significantly downfield. |

In-Depth Spectral Interpretation

The predicted ¹³C NMR spectrum of this compound is characterized by the distinct electronic interplay of its substituents. The following sections provide a detailed rationale for the predicted chemical shifts.

The Aromatic Region (120-150 ppm)

The chemical shifts of the aromatic carbons are dictated by the cumulative inductive and resonance effects of the substituents.

-

The Trifluoromethylsulfonyl (-SO₂CF₃) Group: This is a powerful electron-withdrawing group, which significantly deshields the ipso-carbon (C4) and the ortho-carbons (C3 and C5)[5]. This effect is transmitted through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect).

-

The Bromine Atoms (-Br): While bromine is electronegative, its most notable influence on the directly attached carbons (C2 and C6) is the "heavy atom effect"[1][2]. This phenomenon leads to increased electron shielding around the carbon nucleus, resulting in a counterintuitive upfield shift. For other carbons in the ring, bromine acts as a weak deactivator.

-

The Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which would typically cause a slight shielding of the ring carbons. However, in this highly substituted system, its influence is overshadowed by the more powerful substituents.

The Aliphatic and Fluorinated Carbons

-

Methyl Carbon (-CH₃): The signal for the methyl carbon is expected in the typical aliphatic region, around 20 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group is subject to strong deshielding by the three highly electronegative fluorine atoms. Furthermore, the spin-spin coupling between the carbon-13 nucleus and the three fluorine-19 nuclei (both with spin I = 1/2) splits the signal into a distinct quartet, with a large one-bond coupling constant (¹JCF) typically in the range of 270-280 Hz[3][4].

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for non-reactive organic compounds[6].

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 5-10 seconds. Quaternary carbons often have longer relaxation times. A sufficient delay is crucial for their quantitative observation.

-

Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons, a higher number of scans is necessary to achieve a good signal-to-noise ratio[7].

-

Spectral Width (SW): 0-220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule[7].

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Visualizations

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon atom numbering.

Predicted ¹³C NMR Spectrum Workflow

Caption: Workflow for predicting the ¹³C NMR spectrum of the target molecule.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, reflecting the complex interplay of electronic and steric effects of its substituents. A thorough understanding of these principles allows for an accurate prediction and interpretation of the spectrum. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is essential for the unambiguous characterization of this and similar complex organic molecules in a research and development setting.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene for Advanced Pharmaceutical Research

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a critical building block in modern drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the synthesis and application of novel therapeutic agents.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 1150271-31-0) is a highly functionalized aromatic compound that has gained significant traction as a key intermediate in pharmaceutical research. Its primary application lies in its role as a "Protein Degrader Building Block".[1] Targeted protein degradation is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than merely inhibiting their function.[2] Molecules designed for this purpose, such as Proteolysis Targeting Chimeras (PROTACs), are bifunctional constructs that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]

The structural features of this compound, including its sterically hindered bromine atoms and the potent electron-withdrawing trifluoromethylsulfonyl group, make it an invaluable scaffold for creating libraries of PROTACs and other complex therapeutic agents.[2] However, the very features that make this compound synthetically attractive also contribute to its challenging solubility profile. Poor solubility is a major hurdle in drug development, impacting everything from synthetic reaction conditions to bioavailability and therapeutic efficacy.[4][5] Therefore, a thorough understanding of the solubility of this building block in various organic solvents is paramount for its effective utilization in the synthesis of next-generation therapeutics.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1150271-31-0 | [1][6][7] |

| Molecular Formula | C₈H₅Br₂F₃O₂S | [1][6] |

| Molecular Weight | 381.99 g/mol (often rounded to 382) | [1][7] |

| Synonyms | 1,3-Dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | [6][7] |

| Predicted Boiling Point | 364.4 ± 42.0 °C | [6] |

| Predicted Density | 1.946 ± 0.06 g/cm³ | [6] |

| Purity (Typical) | ≥97% | [7] |

Solubility Profile of this compound

Disclaimer: The following quantitative solubility data is illustrative and intended to serve as a representative example for experimental design. Actual values should be determined empirically.

Based on the principle of "like dissolves like," the solubility of this largely nonpolar, hydrophobic molecule is expected to be poor in polar solvents like water and higher in nonpolar or moderately polar aprotic organic solvents. The bulky bromine atoms and the large trifluoromethylsulfonyl group contribute to a high molecular weight and a crystalline structure that can require significant energy to overcome for dissolution.

| Solvent | Solvent Type | Predicted Qualitative Solubility (25 °C) | Illustrative Quantitative Solubility (mg/mL at 25 °C) |

| Water | Polar Protic | Insoluble | < 0.01 |

| Methanol | Polar Protic | Sparingly Soluble | ~ 5 |

| Ethanol | Polar Protic | Sparingly Soluble | ~ 10 |

| Isopropanol | Polar Protic | Slightly Soluble | ~ 20 |

| Acetone | Polar Aprotic | Soluble | ~ 100 |

| Acetonitrile | Polar Aprotic | Soluble | ~ 80 |

| Tetrahydrofuran (THF) | Polar Aprotic | Freely Soluble | > 200 |

| Dichloromethane (DCM) | Halogenated | Freely Soluble | > 250 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | > 300 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 300 |

| Toluene | Nonpolar Aromatic | Soluble | ~ 150 |

| Hexanes | Nonpolar Aliphatic | Slightly Soluble | ~ 15 |

Factors Influencing Solubility: A Molecular Perspective

The solubility behavior of this compound is dictated by the interplay of its structural components:

-

Aromatic Toluene Core: The benzene ring provides a significant hydrophobic character, favoring interactions with nonpolar and aromatic solvents like toluene through π-π stacking.

-

Dibromo Substitution: The two large, electron-rich bromine atoms at the 2 and 6 positions increase the molecular weight and surface area, enhancing van der Waals forces. Their steric bulk can also influence how solvent molecules pack around the solute.

-

Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a very strong electron-withdrawing group. The sulfonyl part (SO₂) introduces polarity and potential for dipole-dipole interactions, while the trifluoromethyl group (CF₃) is highly lipophilic. This combination creates a complex electronic and steric environment that favors polar aprotic solvents capable of strong dipole-dipole interactions, such as DMF and DMSO. The fluorine atoms can also participate in specific interactions with certain solvents.

The overall molecule lacks significant hydrogen bond donating capabilities, which explains its poor solubility in protic solvents like water and, to a lesser extent, alcohols. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute interactions within the crystal lattice. Solvents like THF, DCM, DMF, and DMSO are effective because they can engage in favorable dipole-dipole and van der Waals interactions with the molecule, compensating for the energy required to break apart the solid state.

Experimental Protocol for Solubility Determination

To ensure reproducibility and accuracy, a systematic approach to solubility measurement is essential. The following protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of >10,000 x g

-

Calibrated positive displacement pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate glassware

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that ensures solid is present after equilibration is key (e.g., ~5-10 mg).

-

Add a known volume (e.g., 1.0 mL) of the test solvent to the vial.

-

Securely cap the vial and record the total weight.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical for crystalline compounds.

-

-

Phase Separation and Sample Analysis:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and calibration standards by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.

-

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Conclusion

This compound is a cornerstone building block for the synthesis of advanced therapeutics, including targeted protein degraders. Its inherently low aqueous solubility and variable solubility in organic media present both challenges and opportunities for the medicinal chemist. A data-driven understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for efficient reaction optimization, purification, and the successful development of novel drug candidates. The methodologies and principles outlined in this guide provide a robust framework for researchers to empirically determine and strategically leverage the solubility characteristics of this and other complex hydrophobic molecules, thereby accelerating the drug discovery pipeline.

References

- 1. calpaclab.com [calpaclab.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. This compound | 1150271-31-0 [amp.chemicalbook.com]

- 7. This compound | 1150271-31-0 [sigmaaldrich.com]

A Technical Guide to the Commercial Availability and Application of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis rationale, and critical applications, with a primary focus on its commercial availability. This document is intended to serve as a practical resource for professionals in research and development, offering actionable information for procurement, quality assessment, and strategic implementation in complex synthetic workflows.

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

This compound is a highly functionalized aromatic compound. Its utility stems from the orthogonal reactivity of its constituent moieties: the two bromine atoms and the potent electron-withdrawing trifluoromethylsulfonyl group. This specific arrangement allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures.

The bromine atoms serve as versatile handles for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. The trifluoromethylsulfonyl group, a powerful electron-withdrawing entity, significantly influences the electronic properties of the aromatic ring, which can be leveraged to modulate the reactivity of the molecule and the properties of its derivatives. This group's stability and impact on lipophilicity and metabolic stability make it particularly attractive in drug discovery programs. One of its notable applications is as a building block for protein degraders[1].

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key identifiers and physicochemical characteristics of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1150271-31-0 | [1][2][3] |

| Molecular Formula | C₈H₅Br₂F₃O₂S | [1] |

| Molecular Weight | 382.00 g/mol | [1] |

| Synonyms | 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | |

| Predicted Boiling Point | 364.4 ± 42.0 °C | [2][4] |

| Predicted Density | 1.946 ± 0.06 g/cm³ | [2][4] |

| Storage Temperature | 2-8°C or Room Temperature | [1][2][4] |

Commercial Availability and Procurement Strategy

The accessibility of this reagent is a critical factor for project planning. This compound is available from a range of specialized chemical suppliers, typically in research quantities.

Table 2: Commercial Supplier Overview

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | COM448630554 | 97% | Inquire |

| AK Scientific | Z7615 | >95% | 1g |

| Matrix Scientific | 091649 | 95+% | 250mg, 1g |

| Combi-Blocks | BB-8630 | >97% | 1g, 5g |

| Toronto Research Chemicals (TRC) | D426368 | >97% | 250mg |

| American Custom Chemicals Corporation | HCH0361897 | 95.00% | 5mg |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information. Some suppliers indicate this product is for professional research and industrial use only and cannot be shipped to individuals or medical facilities[1].

Synthesis and Quality Control Considerations

While detailed proprietary synthesis methods are not publicly available, a general understanding of the synthetic approach can inform quality expectations. The synthesis likely involves the sulfonation of a toluene precursor, followed by bromination. The introduction of the trifluoromethyl group can be achieved through various trifluoromethylation reagents.

Given the multiple synthetic steps, potential impurities could include regioisomers, incompletely brominated species, or starting materials. Therefore, a robust quality control process is essential upon receipt of the material.

Procurement and Quality Control Workflow

Caption: A typical workflow for procuring and validating a critical chemical reagent.

Recommended QC Experiments:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

LC-MS/GC-MS: To verify the molecular weight and assess the presence of any trace impurities.

-

HPLC/UPLC: To determine the purity profile with high resolution.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable starting material for creating libraries of compounds for high-throughput screening. The trifluoromethyl group is a well-established bioisostere for other chemical groups and can enhance a molecule's metabolic stability, binding affinity, and cell permeability[5].

Example Synthetic Application: Suzuki Coupling

A common application would involve a selective Suzuki coupling at one of the bromine positions, followed by a subsequent coupling at the second bromine. This allows for the controlled, stepwise construction of complex molecules.

Step-by-Step Protocol for a Representative Suzuki Coupling:

-

Reaction Setup: To a solution of this compound (1.0 eq) and the desired boronic acid (1.1 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the relative reactivity of the two bromine atoms, potentially allowing for regioselective couplings under carefully controlled conditions.

Conclusion

This compound is a commercially available and highly versatile building block for advanced chemical synthesis. Its unique electronic and structural features provide a powerful platform for the creation of novel compounds in drug discovery and materials science. A strategic approach to procurement, including thorough supplier evaluation and robust in-house quality control, is paramount to ensuring the success of research and development programs that utilize this valuable reagent.

References

An In-Depth Technical Guide to the Safety and Handling of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a specialized chemical building block of significant interest in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique trifunctionalized aromatic scaffold, featuring two reactive bromine atoms and a strongly electron-withdrawing trifluoromethylsulfonyl group, makes it a valuable component in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). As the use of such advanced intermediates becomes more widespread, a thorough understanding of their safe handling and reactivity is paramount for the protection of laboratory personnel and the integrity of experimental outcomes.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for this compound. By synthesizing technical data with practical insights, this document aims to foster a culture of safety and precision in the laboratory.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling and application.

| Property | Value | Source |

| CAS Number | 1150271-31-0 | [1] |

| Molecular Formula | C₈H₅Br₂F₃O₂S | [1] |

| Molecular Weight | 382.00 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Storage Temperature | Room temperature or 2-8°C | [1][2] |

Comprehensive Safety and Handling Protocols

Hazard Identification and GHS Classification (Anticipated)

Based on the known hazards of its structural analogs, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2) - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Recommended PPE for handling this compound.

-

Body Protection: A flame-retardant lab coat should be worn at all times.

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Double-gloving is recommended, especially during weighing and transfer operations.

-

Eye and Face Protection: Chemical splash goggles are essential. A face shield should be worn over goggles when there is a risk of splashing.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be performed in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of vapors.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order.

Storage and Incompatibility

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable.[1][2] It is prudent to follow the supplier's specific recommendations.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals. Aryl halides can react with certain metals, and the sulfonyl group can be susceptible to nucleophilic attack.

Spill and Emergency Procedures

Caption: Step-by-step spill response workflow.

-

Small Spills:

-

Evacuate the immediate area and alert nearby personnel.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

-

Prevent entry into the affected area.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Reactivity and Hazardous Decomposition

The reactivity of this compound is dictated by its functional groups: the two bromine atoms on the aromatic ring and the trifluoromethylsulfonyl group.

-

Aryl Bromides: The bromine atoms are susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is the basis for their utility in synthesis.

-

Trifluoromethylsulfonyl Group: This is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. It is generally stable but can decompose at high temperatures.

-

Thermal Decomposition: Upon heating, aromatic sulfonyl compounds can decompose to release sulfur dioxide (SO₂) and other volatile organic compounds.[4] Thermal decomposition may also generate hazardous gases such as hydrogen bromide and hydrogen fluoride.

Application in Drug Development: A Building Block for PROTACs

This compound is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific target proteins.[5]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-